Hydralazine pyruvic acid hydrazone
Overview
Description
Hydralazine pyruvic acid hydrazone is a derivative of hydralazine . Hydralazine is an antihypertensive agent used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia . It was originally developed in the 1950s as a malaria treatment, but it showed antihypertensive ability and was soon repurposed .
Synthesis Analysis
A specific, high-performance liquid chromatographic technique for the measurement of hydralazine pyruvic acid hydrazone has been described . This method utilized reversed-phase chromatography for the separation of this hydrophilic metabolite of hydralazine from other fluid constituents present in serum, plasma, or urine of human volunteers and rabbits receiving hydralazine .
Molecular Structure Analysis
The structure of hydralazine pyruvic acid hydrazone has been characterized by single-crystal X-ray diffraction pattern analysis .
Chemical Reactions Analysis
Hydralazine can undergo a reversible conversion to the active hydralazine acetone hydrazone . Hydralazine is spontaneously converted to the active pyruvic acid hydrazone or the pyruvic acid hydrazone tricyclic dehydration product, and these metabolites can convert back and forth between these two forms .
Scientific Research Applications
1. Analytical Techniques and Metabolite Identification
- Hydralazine pyruvic acid hydrazone is a significant plasma metabolite of hydralazine, impacting the accuracy of assays measuring hydralazine levels in plasma. The development of specific gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) techniques has enabled precise measurement and separation of this metabolite from other constituents in human plasma and urine (Reece et al., 1978); (Haegele et al., 1980).
2. Metabolic Studies and Pharmacokinetics
- Studies on the metabolism of hydralazine and its pyruvic acid hydrazone in rat hepatocytes have contributed to understanding the drug's metabolic pathways. Hydralazine undergoes conversion to 3-methyltriazolophthalazine, while its hydrazone form does not undergo significant metabolism in rat hepatocytes (Jendryczko & Dróżdż, 1984).
3. Pharmacodynamic Properties
- Investigating the pharmacodynamic properties of hydralazine pyruvic acid hydrazone has provided insights into its role in the therapeutic effects of hydralazine. Studies have indicated that while hydralazine pyruvic acid hydrazone may form rapidly from hydralazine and endogenous pyruvic acid, it does not correspond to the duration of the antihypertensive effect of administered hydralazine (Shepherd et al., 1979).
4. Decomposition and Reaction Studies
- Research has also delved into the decomposition and reaction of hydralazine hydrazones with endogenous ketones, providing valuable data on the drug's pharmacokinetics secondary to conditions like alcoholism and diabetes. These studies help understand how hydralazine interacts with various biogenic aldehydes and ketones (O'Donnell et al., 1979).
Safety And Hazards
Patients should be cautioned regarding the risk of developing systemic lupus erythematosus syndrome . Hydralazine is not recommended in people with coronary artery disease or in those with rheumatic heart disease that affects the mitral valve . In those with kidney disease, a low dose is recommended .
Future Directions
With appropriate guidance on the usage of NAT2 genotype, clinicians can adopt a personalized approach to hydralazine dosing and prescription, enabling more efficient and safe treatment of resistant hypertension . This suggests that future research could focus on the development of personalized medicine approaches for the use of hydralazine and its derivatives.
properties
IUPAC Name |
(2E)-2-(phthalazin-1-ylhydrazinylidene)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-7(11(16)17)13-15-10-9-5-3-2-4-8(9)6-12-14-10/h2-6H,1H3,(H,14,15)(H,16,17)/b13-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGHHASVNBBLOU-NTUHNPAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NN=CC2=CC=CC=C21)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydralazine pyruvic acid hydrazone | |
CAS RN |
67536-13-4 | |
Record name | Hydralazine pyruvic acid hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067536134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydralazine pyruvate hydrazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061143 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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